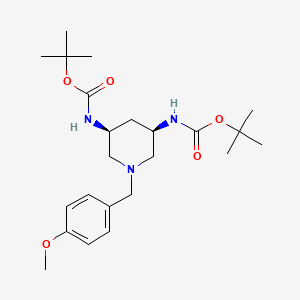
di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.
Protection with Di-tert-butyl Dicarbamate: The final step involves the protection of the piperidine nitrogen atoms with di-tert-butyl dicarbamate under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butoxycarbonyl-4-methoxybenzylpiperidine: Similar structure but with different protective groups.
4-Methoxybenzylpiperidine: Lacks the di-tert-butyl dicarbamate protection.
Piperidine derivatives: Various compounds with modifications on the piperidine ring.
Uniqueness
Di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate is unique due to its specific stereochemistry and protective groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H37N3O5 |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,5R)-1-[(4-methoxyphenyl)methyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C23H37N3O5/c1-22(2,3)30-20(27)24-17-12-18(25-21(28)31-23(4,5)6)15-26(14-17)13-16-8-10-19(29-7)11-9-16/h8-11,17-18H,12-15H2,1-7H3,(H,24,27)(H,25,28)/t17-,18+ |
Clave InChI |
HCGBJFVATVMZNS-HDICACEKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CN(C1)CC2=CC=C(C=C2)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=C(C=C2)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


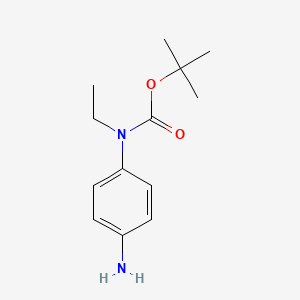


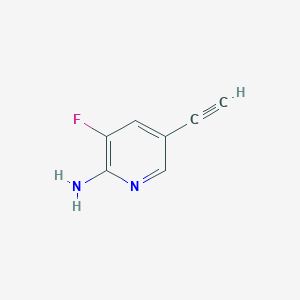

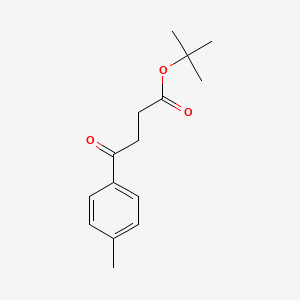
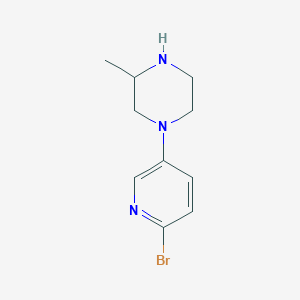
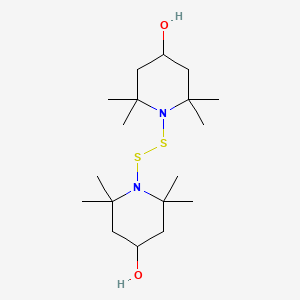
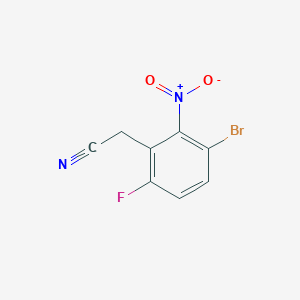
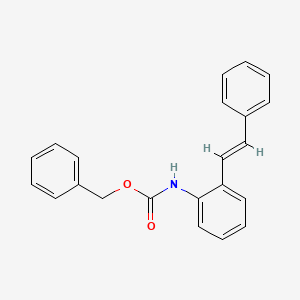

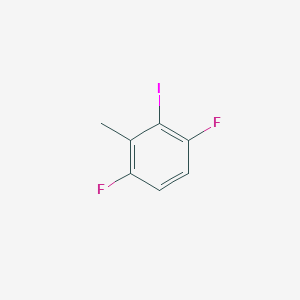
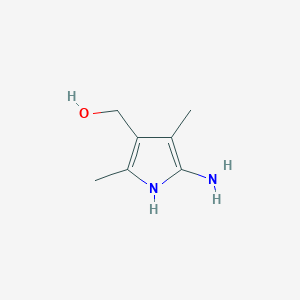
![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
